2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline
Overview
Description
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of both an indole and a quinoxaline moiety, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation and Methylation: The indole derivative is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at the desired positions.
Formation of the Quinoxaline Moiety: The quinoxaline ring is typically formed through the condensation of an o-phenylenediamine with a diketone.
Nitration: The final step involves the nitration of the quinoxaline ring to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide: Known for its anti-inflammatory and chemoprotective properties.
5-Methoxy-2-methyl-3-indoleacetic acid: Used in plant growth regulation and as a biochemical probe.
Uniqueness
2-(5-Methoxy-2-methyl-1H-indol-3-yl)-7-nitro-quinoxaline stands out due to its dual indole-quinoxaline structure, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-7-nitroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-10-18(13-8-12(25-2)4-6-14(13)20-10)17-9-19-15-5-3-11(22(23)24)7-16(15)21-17/h3-9,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABVMRLETXQSPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CN=C4C=CC(=CC4=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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